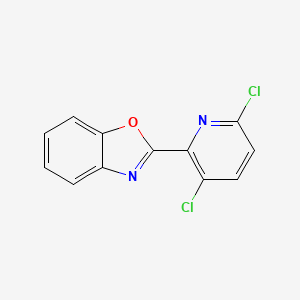

![molecular formula C17H14Cl2N4OS B5602943 4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)

4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction : This compound belongs to a class of organic compounds known as 1,2,4-triazoles, which are of significant interest in pharmaceutical science due to their diverse biological activities.

Synthesis Analysis : The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from basic compounds like 4-amino benzoic acid or hydrazine hydrate, leading to various intermediate products before obtaining the final triazole compounds (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis : The structure of similar 1,2,4-triazole derivatives has been elucidated using methods like FT-IR, 1H-NMR, and GC-mass spectroscopy. These techniques help in confirming the molecular structure and identifying functional groups present in the compound (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Chemical Reactions and Properties : These compounds often undergo reactions like condensation with aldehydes to form Schiff bases and can participate in various organic transformations, revealing their chemical versatility (Jubie et al., 2011).

Physical Properties Analysis : The physical properties of triazole derivatives, such as solubility and melting point, are typically characterized using techniques like thin-layer chromatography (TLC) and spectroscopy (Singh & Kandel, 2013).

Chemical Properties Analysis : The chemical properties, including reactivity and stability, are influenced by the substituents on the triazole ring. These properties can be studied through various spectroscopic and analytical methods, such as NMR and mass spectrometry (Patel & Patel, 2009).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Antimicrobial Applications : A series of 1,2,4-triazole derivatives, including compounds structurally related to "4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol," have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown significant activity against a range of microorganisms, suggesting their potential utility in the development of new antimicrobial agents. Notably, certain derivatives have been found to possess good or moderate activities against test microorganisms, indicating their potential as lead compounds in antimicrobial drug discovery (Bektaş et al., 2010).

Chemical Synthesis and Characterization

- Novel Heterocyclic Compounds : Research has focused on the synthesis of new heterocyclic compounds using triazole derivatives as key intermediates. These studies are fundamental in the development of compounds with potential pharmacological activities. For instance, triazole-based Schiff bases have been synthesized and characterized, demonstrating the versatility of triazole derivatives in organic synthesis and their relevance in medicinal chemistry (Rajurkar et al., 2016).

Biological and Pharmacological Studies

- Antioxidant and Antitumor Activities : Some derivatives of triazole thiol compounds have been evaluated for their antioxidant and antitumor activities. These studies highlight the potential of triazole derivatives in the development of new therapeutic agents with the capability to manage oxidative stress-related diseases and cancer (El-Moneim et al., 2011).

Corrosion Inhibition

- Corrosion Inhibition : Triazole-based Schiff bases have also been investigated for their corrosion inhibitory action on various metals in acidic environments. These studies have important implications in the field of materials science, particularly in the development of novel corrosion inhibitors that can extend the lifespan of metal-based structures (Mary et al., 2021).

Propriétés

IUPAC Name |

4-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4OS/c1-11-21-22-17(25)23(11)20-9-12-4-2-3-5-16(12)24-10-13-6-7-14(18)8-15(13)19/h2-9H,10H2,1H3,(H,22,25)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFDCNUOBRNPHW-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)

![N-benzyl-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5602869.png)

![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)

![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5602878.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5602888.png)

![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)

![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)

![6-(2-furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)

![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)